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Cat. No.: B609739 Get Quote

Olutasidenib Preclinical Application Notes and
Protocols
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosage,

administration, and experimental protocols for olutasidenib (formerly FT-2102), a potent and

selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The following data and

protocols are intended to guide researchers in designing and executing preclinical studies

involving this compound.

Mechanism of Action
Olutasidenib is an orally bioavailable small molecule that selectively inhibits the mutated forms

of the IDH1 enzyme, including R132H, R132C, R132L, R132S, and R132G.[1] These

mutations lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG),

which plays a crucial role in oncogenesis by altering epigenetic regulation and blocking cellular

differentiation.[1][2] Olutasidenib binds to a hydrophobic pocket near the dimer interface of the

mutant IDH1 enzyme, stabilizing it in an open, inactive conformation. This allosteric inhibition

prevents the conversion of α-ketoglutarate to 2-HG, thereby restoring normal cellular

differentiation processes.[3]
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Caption: Olutasidenib inhibits mutant IDH1, blocking 2-HG production and restoring cell

differentiation.

Quantitative Data Summary
Table 1: In Vitro Activity of Olutasidenib

Cell Line
IDH1
Mutation

Assay Type Endpoint IC50 (nM) Reference

U87MG R132H
2-HG

Production
Inhibition 8 - 116 [1][2]

HT1080 R132C
2-HG

Production
Inhibition 8 - 116 [1][2]

Patient-

derived AML
R132H/C

2-HG

Production
Inhibition ~10 [4]

Various Cell

Lines

R132L,

R132S,

R132G

2-HG

Production
Inhibition 8 - 116 [1][2]
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Table 2: In Vivo Dosage and Administration of
Olutasidenib

Animal
Model

Tumor
Model

Administr
ation
Route

Dosage
Dosing
Schedule

Study
Endpoint

Referenc
e

Nude Mice

HCT116

(IDH1

R132C/+)

Xenograft

Oral (p.o.) 30 mg/kg
Twice Daily

(BID)

Tumor

Growth

Inhibition,

2-HG

Reduction

[1]

Nude Mice

HCT116

(IDH1

R132C/+)

Xenograft

Oral (p.o.) 100 mg/kg
Twice Daily

(BID)

Tumor

Growth

Inhibition,

2-HG

Reduction

[1]

Sprague

Dawley

Rats

Toxicology

Study
Oral (p.o.)

Up to 400

mg/kg/day
Daily

Safety

Assessme

nt

[5]

Experimental Protocols
In Vitro Experimental Protocols
1. 2-Hydroxyglutarate (2-HG) Production Inhibition Assay

This protocol is designed to measure the ability of olutasidenib to inhibit the production of 2-

HG in cancer cell lines harboring IDH1 mutations.

Materials:

IDH1-mutant human cancer cell lines (e.g., HCT116 IDH1 R132C/+, U87MG R132H,

HT1080 R132C)

Complete cell culture medium (e.g., DMEM or McCoy's 5A with 10% FBS)
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Olutasidenib (FT-2102)

DMSO (for compound dilution)

96-well cell culture plates

2-HG Assay Kit (colorimetric or fluorometric)

Plate reader

Procedure:

Seed IDH1-mutant cells in a 96-well plate at a density of 1 x 104 cells per well and incubate

overnight at 37°C, 5% CO2.

Prepare serial dilutions of olutasidenib in complete culture medium. The final DMSO

concentration should not exceed 0.1%.

Remove the overnight culture medium from the cells and add 100 µL of the olutasidenib
dilutions to the respective wells. Include a vehicle control (medium with DMSO).

Incubate the plate for 48-72 hours at 37°C, 5% CO2.

Following incubation, lyse the cells and measure the intracellular 2-HG levels using a

commercial 2-HG assay kit according to the manufacturer's instructions.

Measure the absorbance or fluorescence using a plate reader.

Calculate the IC50 value by plotting the percentage of 2-HG inhibition against the log

concentration of olutasidenib and fitting the data to a four-parameter logistic curve.

2. Cellular Differentiation Assay in AML Cells

This protocol assesses the ability of olutasidenib to induce differentiation in primary acute

myeloid leukemia (AML) cells with IDH1 mutations.

Materials:
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Primary human AML cells with IDH1 mutations

RPMI-1640 medium supplemented with 10% FBS and cytokines (e.g., IL-3, G-CSF, GM-

CSF)

Olutasidenib (FT-2102)

DMSO

Flow cytometry antibodies for myeloid differentiation markers (e.g., CD11b, CD14, CD15)

Flow cytometer

Procedure:

Culture primary AML cells in appropriate medium with cytokines.

Treat the cells with varying concentrations of olutasidenib or vehicle control (DMSO) for 7-

14 days.

Replenish the medium and compound every 3-4 days.

After the treatment period, harvest the cells and stain them with fluorescently labeled

antibodies against myeloid differentiation markers.

Analyze the expression of differentiation markers using a flow cytometer.

Quantify the percentage of cells expressing mature myeloid markers to determine the extent

of differentiation induced by olutasidenib.

In Vivo Experimental Protocol
HCT116 Xenograft Mouse Model

This protocol describes the establishment of a human colorectal carcinoma xenograft model

and the evaluation of olutasidenib's anti-tumor efficacy.

Materials:
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HCT116 cell line with an engineered IDH1 R132C mutation

Female athymic nude mice (6-8 weeks old)

Matrigel

Olutasidenib (FT-2102)

Vehicle for oral administration (e.g., 0.5% methylcellulose)

Calipers for tumor measurement

Analytical equipment for 2-HG measurement (LC-MS/MS)

Procedure:

Harvest HCT116-IDH1 R132C/+ cells and resuspend them in a 1:1 mixture of sterile PBS

and Matrigel at a concentration of 5 x 106 cells per 100 µL.

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

Monitor tumor growth regularly using calipers.

When tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into

treatment and control groups.

Administer olutasidenib orally (p.o.) at the desired doses (e.g., 30 mg/kg and 100 mg/kg)

twice daily. The control group receives the vehicle on the same schedule.

Measure tumor volume and body weight 2-3 times per week.

At the end of the study, euthanize the mice and excise the tumors.

A portion of the tumor can be snap-frozen for pharmacodynamic analysis, such as the

measurement of intratumoral 2-HG levels by LC-MS/MS.

Calculate tumor growth inhibition and analyze the reduction in 2-HG levels to assess the

efficacy of olutasidenib.
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Caption: Preclinical experimental workflow for in vitro and in vivo studies of olutasidenib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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